
lithium hexacyanoferrate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hexacyanoferrate(II) is a coordination compound with the formula Li4[Fe(CN)6] It belongs to the family of hexacyanoferrates, which are known for their unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium hexacyanoferrate(II) can be synthesized through the reaction of lithium salts with potassium hexacyanoferrate(II). One common method involves the mixing of lithium chloride (LiCl) with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in an aqueous solution. The reaction proceeds as follows:
4LiCl+K4[Fe(CN)6]→Li4[Fe(CN)6]+4KCl
The reaction is typically carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods
Industrial production of lithium hexacyanoferrate(II) often involves similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Hydrothermal synthesis is another method employed for the production of metal hexacyanoferrates, including lithium hexacyanoferrate(II). This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydrogen peroxide (H2O2), which converts the Fe(II) center to Fe(III):
2[Fe(CN)6]4−+H2O2+2H+→2[Fe(CN)6]3−+2H2O
Common Reagents and Conditions
Common reagents used in the reactions of lithium hexacyanoferrate(II) include hydrogen peroxide for oxidation and various acids for protonation. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from the oxidation of lithium hexacyanoferrate(II) include lithium hexacyanoferrate(III) and water. The compound can also form complexes with other metal ions through substitution reactions, leading to the formation of mixed-metal hexacyanoferrates .
Wissenschaftliche Forschungsanwendungen
Lithium hexacyanoferrate(II) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its open-channel structure that facilitates fast ion transport and framework stability.
Environmental Remediation: The compound is employed for the removal of heavy metal ions, such as cesium and rubidium, from nuclear waste solutions.
Catalysis: It serves as a catalyst in various redox reactions, including the oxidation of organic compounds.
Wirkmechanismus
The mechanism of action of lithium hexacyanoferrate(II) in redox reactions involves the transfer of electrons between the Fe(II) center and the oxidizing or reducing agents. In the case of oxidation by hydrogen peroxide, the reaction proceeds through the formation of free radical intermediates, which facilitate the conversion of Fe(II) to Fe(III) . The compound’s open-channel structure allows for efficient ion transport, making it suitable for applications in energy storage and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains potassium ions instead of lithium.
Sodium hexacyanoferrate(II): Contains sodium ions and is used in similar applications, such as ion exchange and catalysis.
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known pigment with similar structural properties but different applications, including medical use as an antidote for certain types of heavy metal poisoning.
Uniqueness
Lithium hexacyanoferrate(II) is unique due to its specific ion-exchange properties and its suitability as a cathode material in sodium-ion batteries. Its ability to form stable complexes with various metal ions and its high stability under different environmental conditions make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6FeLi4N6 |
|---|---|
Molekulargewicht |
239.8 g/mol |
IUPAC-Name |
tetralithium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI-Schlüssel |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



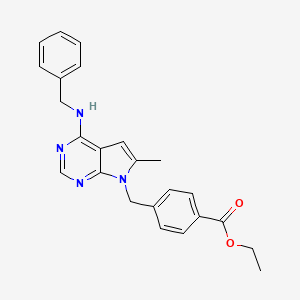
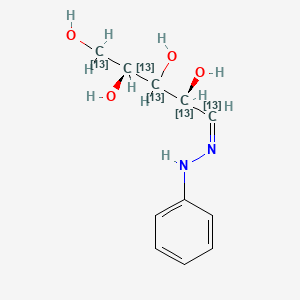
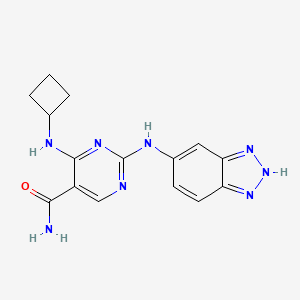
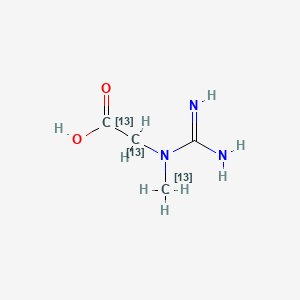
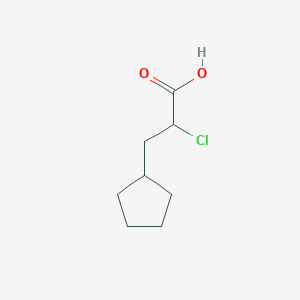
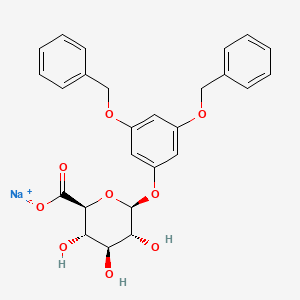
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
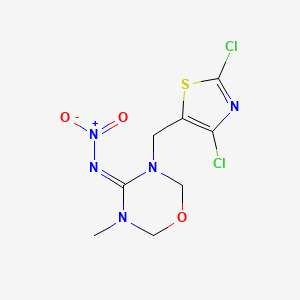
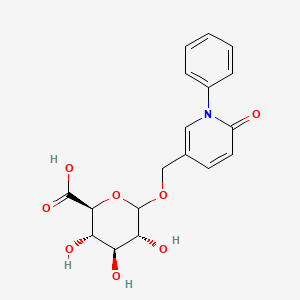
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
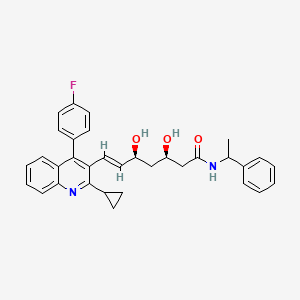
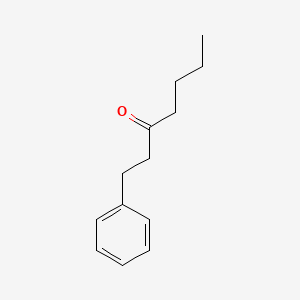
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
